molecular formula C13H15NO B13233637 N-[1-(5-methylfuran-2-yl)ethyl]aniline

N-[1-(5-methylfuran-2-yl)ethyl]aniline

Cat. No.: B13233637
M. Wt: 201.26 g/mol
InChI Key: KMPXNNVMEUHGRZ-UHFFFAOYSA-N
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Description

N-[1-(5-methylfuran-2-yl)ethyl]aniline: is an organic compound with the molecular formula C15H19NO It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an aniline moiety attached to the 1-position of the ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and aniline.

    Alkylation Reaction: The first step involves the alkylation of 5-methylfuran with an appropriate alkylating agent to introduce the ethyl group at the 1-position.

    Amination Reaction: The resulting intermediate is then subjected to an amination reaction with aniline to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylfuran-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)ethyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The furan ring and aniline moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

N-[1-(5-methylfuran-2-yl)ethyl]aniline can be compared with other similar compounds, such as:

    N-[1-(3-methylfuran-2-yl)ethyl]aniline: Similar structure but with a methyl group at the 3-position of the furan ring.

    N-[1-(5-methylthiophene-2-yl)ethyl]aniline: Similar structure but with a thiophene ring instead of a furan ring.

    N-[1-(5-methylpyrrole-2-yl)ethyl]aniline: Similar structure but with a pyrrole ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]aniline

InChI

InChI=1S/C13H15NO/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3

InChI Key

KMPXNNVMEUHGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC2=CC=CC=C2

Origin of Product

United States

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